REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[N+:16]([O-])([O-])=O.[Na+].C1([N+:27]#[N:28])C=CC=CC=1>C1(C)C=CC=CC=1.O.C(O)C>[C:9]1([N:8]2[N:28]=[N:27][C:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])=[N:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[N+]#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of chilled
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
which was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The filtrate was subsequently dissolved in 50 ml pyridine
|
Type
|
TEMPERATURE
|
Details
|
Both solutions were cooled to −5° C.
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The organic layer was subsequently washed with a 0.1 N HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified via a silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(N=N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |